Phenol, 2,3,4-trichloro-, acetate
Overview
Description
Phenol, 2,3,4-trichloro-, acetate is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.483 It is a derivative of phenol, where three chlorine atoms are substituted at the 2, 3, and 4 positions, and an acetate group is attached to the phenolic oxygen
Preparation Methods
The synthesis of Phenol, 2,3,4-trichloro-, acetate typically involves the chlorination of phenol followed by esterification. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions.
For the esterification step, the chlorinated phenol is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to facilitate the formation of the acetate ester.
Chemical Reactions Analysis
Phenol, 2,3,4-trichloro-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms, which make the aromatic ring more susceptible to attack by nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the acetate group back to a hydroxyl group.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2,3,4-trichloro-, acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Phenol, 2,3,4-trichloro-, acetate involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and acetate group influence the electron density of the aromatic ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Phenol, 2,3,4-trichloro-, acetate can be compared with other chlorinated phenols and their derivatives, such as:
Phenol, 2,4,6-trichloro-, acetate: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
Phenol, 2,4,5-trichloro-: Another chlorinated phenol with different substitution patterns, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2,3,4-trichlorophenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-4(12)13-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXZOWRGWZCTLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210960 | |
Record name | Phenol, 2,3,4-trichloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61925-89-1 | |
Record name | Phenol, 2,3,4-trichloro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,3,4-trichloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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